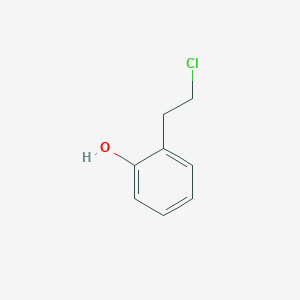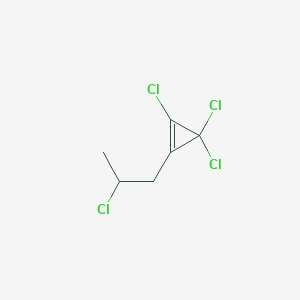
1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene is a chlorinated cyclopropene compound with the molecular formula C6H6Cl4. This compound is characterized by its three-membered cyclopropene ring and multiple chlorine substituents, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene typically involves the cyclopropanation of suitable precursors under controlled conditions. One common method involves the reaction of trichloropropene with a chlorinated alkene in the presence of a strong base, such as sodium hydride, to facilitate the formation of the cyclopropene ring. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity, making the process economically viable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups.
Addition Reactions: The double bond in the cyclopropene ring can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrochloric acid) under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Addition: Formation of dihalogenated or halohydrin products.
Oxidation: Formation of epoxides or chlorohydrins.
Reduction: Formation of partially dechlorinated cyclopropenes.
Wissenschaftliche Forschungsanwendungen
1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclopropene derivatives and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene involves its interaction with molecular targets through its reactive cyclopropene ring and chlorine substituents. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include alkylation of DNA or proteins, resulting in changes to cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene
- 1,3,3-Trichloro-2-(2-bromopropyl)cycloprop-1-ene
- 1,3,3-Trichloro-2-(2-fluoropropyl)cycloprop-1-ene
Uniqueness
1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene is unique due to its specific arrangement of chlorine atoms and the presence of the cyclopropene ring. This structure imparts distinct reactivity and chemical properties, making it valuable for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
113426-59-8 |
|---|---|
Molekularformel |
C6H6Cl4 |
Molekulargewicht |
219.9 g/mol |
IUPAC-Name |
1,3,3-trichloro-2-(2-chloropropyl)cyclopropene |
InChI |
InChI=1S/C6H6Cl4/c1-3(7)2-4-5(8)6(4,9)10/h3H,2H2,1H3 |
InChI-Schlüssel |
ABNGBMNORDDTAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=C(C1(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B14299616.png)
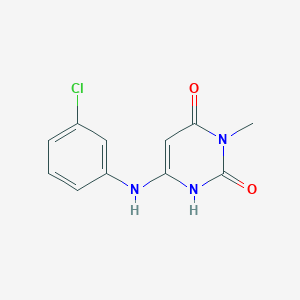

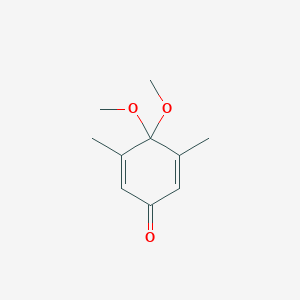

![Methyl difluoro[(heptadecafluorooctyl)oxy]acetate](/img/structure/B14299644.png)
![(3E)-3-[(3-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299649.png)
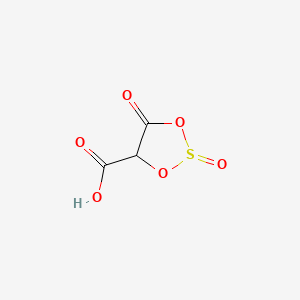
methanone](/img/structure/B14299663.png)
![1-[1-Methoxy-2-(5-nitrofuran-2-yl)ethyl]piperidine](/img/structure/B14299671.png)


![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)
